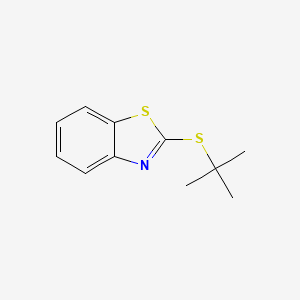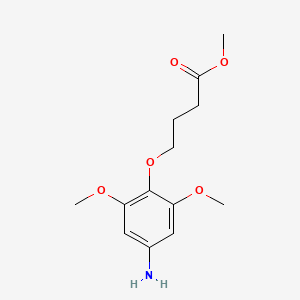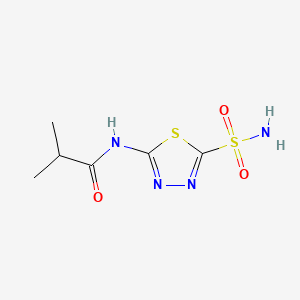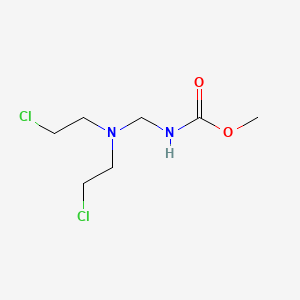
Carbamic acid, N-bis(2-chloroethyl)aminomethyl-, methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carbamic acid, N-bis(2-chloroethyl)aminomethyl-, methyl ester is a chemical compound with significant applications in various fields, including chemistry, biology, medicine, and industry. This compound is known for its unique structure and reactivity, making it a valuable subject of study and application.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Carbamic acid, N-bis(2-chloroethyl)aminomethyl-, methyl ester typically involves the reaction of bis(2-chloroethyl)amine with methyl chloroformate. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity and yield. The general reaction scheme can be represented as follows:
[ \text{Bis(2-chloroethyl)amine} + \text{Methyl chloroformate} \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and minimize by-products. The process typically includes steps such as purification, distillation, and crystallization to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions
Carbamic acid, N-bis(2-chloroethyl)aminomethyl-, methyl ester undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chloroethyl groups.
Hydrolysis: The ester group can undergo hydrolysis in the presence of water or acidic/basic conditions, leading to the formation of the corresponding carbamic acid and alcohol.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Hydrolysis: Acidic or basic conditions are used, with reagents such as hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Major Products Formed
Substitution Reactions: Products include substituted carbamates and corresponding by-products.
Hydrolysis: Products include carbamic acid and methanol.
Oxidation and Reduction: Products vary depending on the specific reaction conditions and reagents used.
科学研究应用
Carbamic acid, N-bis(2-chloroethyl)aminomethyl-, methyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceuticals.
Industry: Utilized in the production of polymers, coatings, and other industrial materials.
作用机制
The mechanism of action of Carbamic acid, N-bis(2-chloroethyl)aminomethyl-, methyl ester involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with nucleophilic sites on these targets, leading to changes in their structure and function. This interaction can result in various biological effects, including inhibition of enzyme activity and modulation of cellular pathways.
相似化合物的比较
Similar Compounds
- Carbamic acid, 2-chloroethyl ester
- Carbamic acid, β-chloroethyl ester
- N-[Bis(2-chloroethyl)aminomethyl]carbamic acid ethyl ester
Uniqueness
Carbamic acid, N-bis(2-chloroethyl)aminomethyl-, methyl ester is unique due to its specific structure, which includes both chloroethyl and carbamate functional groups. This combination of functional groups imparts distinct reactivity and properties to the compound, making it valuable for various applications that similar compounds may not be suitable for.
属性
CAS 编号 |
58050-42-3 |
|---|---|
分子式 |
C7H14Cl2N2O2 |
分子量 |
229.10 g/mol |
IUPAC 名称 |
methyl N-[bis(2-chloroethyl)aminomethyl]carbamate |
InChI |
InChI=1S/C7H14Cl2N2O2/c1-13-7(12)10-6-11(4-2-8)5-3-9/h2-6H2,1H3,(H,10,12) |
InChI 键 |
RTEPJFCSTHDLPA-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)NCN(CCCl)CCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


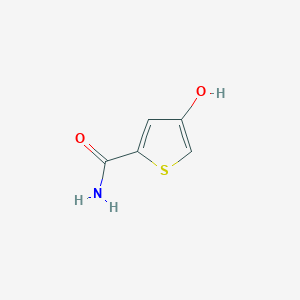
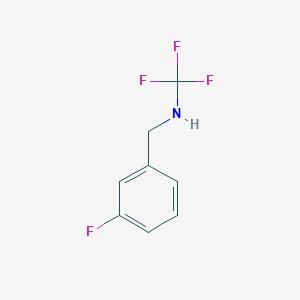
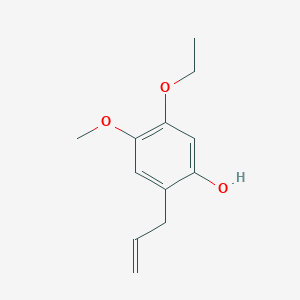
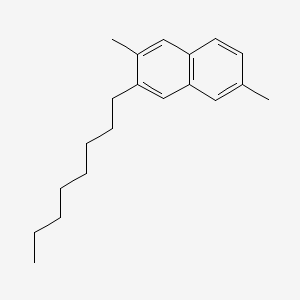
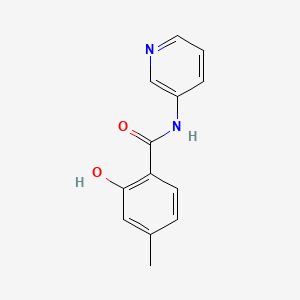
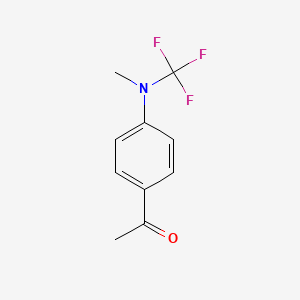
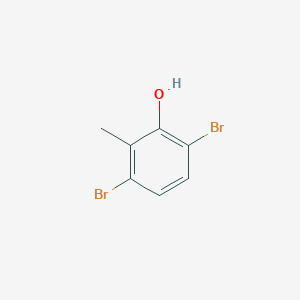
![4-[[5-(3-Chlorophenyl)furan-2-carbonyl]carbamothioylamino]benzoic acid](/img/structure/B13957677.png)

![1-(2-Cyclopropyl-2,8-diazaspiro[4.5]decan-8-yl)ethanone](/img/structure/B13957690.png)
